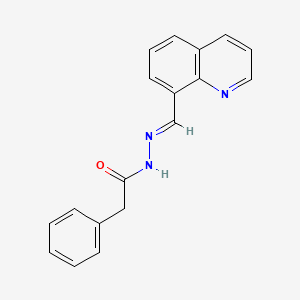

![molecular formula C22H27N3O3 B5533325 N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1-adamantanecarboxamide](/img/structure/B5533325.png)

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1-adamantanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

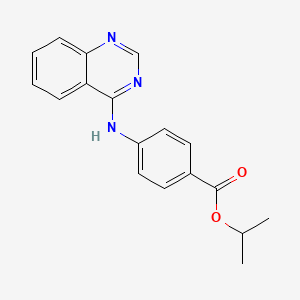

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1-adamantanecarboxamide is a compound that is part of a class of chemicals known for their potential biological activities. Its structure is characterized by the presence of an oxadiazole ring, a common feature in compounds with various pharmacological properties.

Synthesis Analysis

The synthesis of similar compounds typically involves reactions of adamantane-1-carbohydrazide with heterocyclic aldehydes in ethanol, yielding N′-heteroarylidene-1-adamantylcarbohydrazides in good yields (El-Emam et al., 2012). Another approach involves the direct condensation/cyclization reaction of 1-adamantanecarboxylic acid with specific reagents, leading to the formation of benzimidazole heterocycles, which are further converted to desired derivatives (Soselia et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds in this category is often confirmed by NMR, mass spectra, and sometimes X-ray crystallography. These techniques provide detailed insights into the spatial arrangement of atoms within the molecule, crucial for understanding its properties and reactivity (Kumara et al., 2018).

Chemical Reactions and Properties

Compounds with the oxadiazole ring exhibit various chemical reactions due to their reactivity. For example, certain 1,3,4-oxadiazoles undergo retro-ene reactions, a type of chemical reaction where an enophile is expelled, leading to the formation of new derivatives (Kleier & Pilgram, 1987). The nature of substituents on the oxadiazole ring can significantly influence these reactions.

Physical Properties Analysis

Physical properties such as solubility, melting point, and thermal stability are determined by the molecular structure of the compound. For instance, certain adamantane derivatives exhibit good solubility in various organic solvents and have high thermal stability, which are important properties for their potential applications (Chern et al., 1998).

Chemical Properties Analysis

The chemical properties of these compounds are largely influenced by the presence of the oxadiazole ring and adamantane moiety. They often show significant biological activities, such as antimicrobial and anti-inflammatory properties. This is attributed to the unique electronic structure and reactivity of the oxadiazole ring combined with the lipophilic nature of the adamantane structure (Kadi et al., 2007).

properties

IUPAC Name |

N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyladamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3/c1-25(21(26)22-10-14-7-15(11-22)9-16(8-14)12-22)13-19-23-20(24-28-19)17-3-5-18(27-2)6-4-17/h3-6,14-16H,7-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQILCBXWQMJPJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyladamantane-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

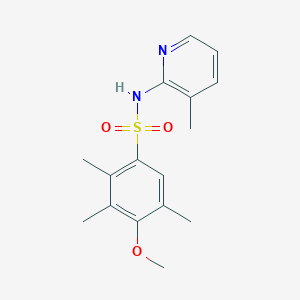

![N-(5-methyl-3-isoxazolyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5533267.png)

![6-oxo-6H-benzo[c]chromen-3-yl 4-fluorobenzoate](/img/structure/B5533287.png)

![(1S*,5R*)-3-{[(cyclopropylmethyl)thio]acetyl}-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5533294.png)

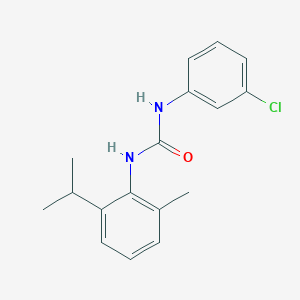

![2-(2-isopropylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5533319.png)

![4-methyl-3-phenyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one](/img/structure/B5533326.png)

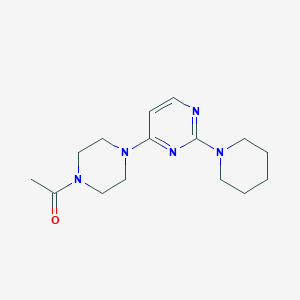

![1,4-bis{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-1-methylethyl}piperazine](/img/structure/B5533330.png)

![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5533338.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B5533353.png)

![1-benzyl-N-{2-[(4-methoxyphenyl)(methyl)amino]ethyl}-4-piperidinecarboxamide](/img/structure/B5533362.png)